Methyl 2-[[2-(2,4-dichloronaphthalen-1-yl)oxyacetyl]amino]benzoate
Overview
Description
Methyl 2-[[2-(2,4-dichloronaphthalen-1-yl)oxyacetyl]amino]benzoate is a complex organic compound that features a naphthalene ring substituted with chlorine atoms and linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(2,4-dichloronaphthalen-1-yl)oxyacetyl]amino]benzoate typically involves multiple steps. One common route includes the following steps:
Formation of the naphthalene derivative: The starting material, 2,4-dichloronaphthalene, is reacted with an appropriate acylating agent to introduce the oxyacetyl group.
Coupling with benzoic acid derivative: The intermediate is then coupled with methyl 2-aminobenzoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(2,4-dichloronaphthalen-1-yl)oxyacetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atoms on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 2-[[2-(2,4-dichloronaphthalen-1-yl)oxyacetyl]amino]benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially disrupting biological pathways. The presence of the naphthalene ring and chlorine atoms may enhance its binding affinity to certain proteins or enzymes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[2-(2,4-dichlorophenyl)acetyl]amino]benzoate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Methyl 2-[[2-(2,4-dichlorobenzyl)oxyacetyl]amino]benzoate: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
Methyl 2-[[2-(2,4-dichloronaphthalen-1-yl)oxyacetyl]amino]benzoate is unique due to the presence of the naphthalene ring, which can impart different chemical and biological properties compared to its phenyl or benzyl analogs. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
methyl 2-[[2-(2,4-dichloronaphthalen-1-yl)oxyacetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO4/c1-26-20(25)14-8-4-5-9-17(14)23-18(24)11-27-19-13-7-3-2-6-12(13)15(21)10-16(19)22/h2-10H,11H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLOBSVARIIOCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=C(C3=CC=CC=C32)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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